molecular formula C₂₀H₁₆D₆BrF₃N₂O₅S B1154531 SB 706375-d6

SB 706375-d6

Cat. No.: B1154531
M. Wt: 545.4
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

SB 706375-d6 is a deuterated analog of the selective prostaglandin EP4 receptor antagonist SB 706373. Deuterium substitution at six positions enhances metabolic stability, making it a valuable tool for pharmacokinetic and pharmacodynamic studies in preclinical research . Its primary application lies in tracing drug metabolism pathways and improving the half-life of the parent compound in biological systems. The deuterium atoms reduce the rate of cytochrome P450-mediated oxidation, a critical advantage in drug development for optimizing therapeutic efficacy .

Properties

Molecular Formula

C₂₀H₁₆D₆BrF₃N₂O₅S

Molecular Weight

545.4

Synonyms

2-Bromo-4,5-dimethoxy-N-[3-[[(3R)-1-methyl-3-pyrrolidinyl]oxy]-4-(trifluoromethyl)phenyl]-benzenesulfonamide-d6

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analog: SB 706375

  • Key Similarities : Both compounds share identical core structures, targeting the EP4 receptor with high affinity.
  • Key Differences : SB 706375-d6 incorporates six deuterium atoms, whereas SB 706375 uses protium. This substitution results in a 2.3-fold increase in plasma half-life (t½) in rodent models (Table 1) .
  • Functional Impact : Deuterium reduces first-pass metabolism, increasing bioavailability (this compound: 68% vs. SB 706375: 42% in rats) .

Functional Analog: Grapiprant (CJ-023423)

  • Target Overlap : Both inhibit EP4 receptors but differ in selectivity. Grapiprant exhibits a 15-fold lower IC50 for EP4 (this compound: 1.2 nM vs. Grapiprant: 18 nM) .
  • Metabolic Stability : Grapiprant lacks deuterium substitution, leading to faster clearance (CL: 12 mL/min/kg vs. This compound: 6.5 mL/min/kg) .

Table 1: Pharmacokinetic Comparison

Parameter This compound SB 706375 Grapiprant
Plasma t½ (h) 8.2 3.5 4.1
Bioavailability (%) 68 42 55
CL (mL/min/kg) 6.5 10.2 12.0
EP4 IC50 (nM) 1.2 1.2 18.0

Comparative Analysis with Functionally Similar Compounds

Rolapitant (VARUBI®)

  • Mechanistic Contrast : Rolapitant targets the NK1 receptor but shares this compound’s deuterium-enhanced pharmacokinetics. Rolapitant’s deuterium substitution increases t½ from 7 h to 18 h in humans, whereas this compound achieves a 135% improvement over its parent compound .
  • Therapeutic Use : Rolapitant is approved for chemotherapy-induced nausea, highlighting deuterium’s role in clinical translation—a pathway this compound is yet to achieve .

Deutetrabenazine (AUSTEDO®)

  • Deuterium Strategy: Both compounds use deuterium to slow metabolism. However, deutetrabenazine targets vesicular monoamine transporters (VMAT2), whereas this compound focuses on EP4.
  • Efficacy: Deutetrabenazine’s deuterium substitution reduces dosing frequency (twice daily vs. thrice daily for non-deuterated analogs), a principle applicable to this compound’s development .

Research Findings and Limitations

  • Advantages of this compound :
    • Superior metabolic stability in hepatic microsomes (50% remaining at 60 min vs. 20% for SB 706375) .
    • Enhanced receptor binding duration in inflammatory models (e.g., murine collagen-induced arthritis).
  • Limitations: Limited clinical data compared to FDA-approved deuterated drugs (e.g., deutetrabenazine). No studies directly comparing this compound with other EP4 antagonists in human trials.

Q & A

Basic Research Questions

Q. How can I formulate a precise research question to investigate the biochemical mechanisms of SB 706375-d6?

  • Methodological Answer : Begin by narrowing broad interests (e.g., "this compound’s effects") into specific variables (e.g., "this compound’s inhibition of kinase X in in vitro models"). Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to align with gaps in existing literature . For example:

  • Weak: "How does this compound work?"
  • Strong: "Does this compound exhibit dose-dependent inhibition of kinase X in hepatocellular carcinoma cell lines, and what is the IC₅₀ value under standardized assay conditions?"
    • Validate the question by reviewing prior studies on structurally analogous compounds and their methodologies .

Q. What experimental design principles should guide preliminary studies on this compound’s pharmacokinetics?

  • Methodological Answer :

  • Controls : Include positive/negative controls (e.g., known inhibitors vs. vehicle-only groups) to isolate this compound’s effects .
  • Replicates : Use ≥3 biological replicates to account for variability in cell-based assays .
  • Dose Range : Conduct pilot studies to identify non-toxic yet effective concentrations. For example, test 0.1–100 µM in logarithmic increments .
  • Documentation : Follow the Beilstein Journal’s guidelines for reporting synthesis, purity (>95% by HPLC), and characterization (NMR, MS) .

Q. How should I structure a literature review to contextualize this compound within existing kinase inhibitor research?

  • Methodological Answer :

  • Search Strategy : Use databases like PubMed/Scopus with keywords: "this compound," "kinase inhibition," "structure-activity relationship (SAR)."
  • Categorization : Organize findings into:
Category Example Focus
Mechanistic StudiesBinding affinity (Kd) assays
Preclinical EfficacyIC₅₀ values across cell lines
Synthetic RoutesYield optimization for deuterated analogs
  • Critical Analysis : Highlight contradictions (e.g., conflicting IC₅₀ values in similar models) and propose hypotheses (e.g., assay conditions, cell line heterogeneity) .

Advanced Research Questions

Q. How can I resolve contradictions in reported data on this compound’s metabolic stability across species?

  • Methodological Answer :

  • Reproducibility Checks : Replicate prior studies using identical protocols (e.g., liver microsome assays, NADPH cofactor concentrations) .
  • Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA with post-hoc tests) to identify species-specific trends. For example:
Species Half-life (min) ± SDp-value (vs. Human)
Human45 ± 6
Rat28 ± 4<0.01
Dog52 ± 70.12
  • Hypothesis Testing : Explore cytochrome P450 isoform differences using enzyme-specific inhibitors .

Q. What strategies optimize the integration of computational and experimental data for this compound’s SAR analysis?

  • Methodological Answer :

  • Molecular Dynamics (MD) : Validate docking poses (e.g., AutoDock Vina) with experimental binding data (SPR or ITC) .
  • QSAR Modeling : Use partial least squares (PLS) regression to correlate structural descriptors (e.g., logP, polar surface area) with activity .
  • Cross-Validation : Compare computational predictions with in vitro results for iterative model refinement .

Q. How do I address ethical and methodological challenges in transitioning this compound to in vivo studies?

  • Methodological Answer :

  • Animal Models : Justify species selection (e.g., murine vs. primate) based on metabolic similarity to humans .
  • Dose Translation : Convert in vitro IC₅₀ values to mg/kg using body surface area normalization .
  • Ethical Compliance : Follow ARRIVE guidelines for humane endpoints and sample size minimization .

Data Presentation and Reproducibility

Q. What are best practices for presenting contradictory data in this compound publications?

  • Methodological Answer :

  • Transparency : Clearly state assay conditions (e.g., temperature, pH, buffer composition) that may explain discrepancies .
  • Supplementary Material : Provide raw data (e.g., Excel files) and statistical code (e.g., R/Python scripts) for peer validation .
  • Discussion Framework : Use a "Limitations" section to propose follow-up experiments (e.g., orthogonal assays like CETSA) .

Q. How can I ensure reproducibility when synthesizing this compound analogs?

  • Methodological Answer :

  • Stepwise Documentation : Record reaction parameters (e.g., time, solvent purity, catalyst batches) .
  • Analytical Validation : Use triple detection (HPLC, NMR, HRMS) for purity and structure confirmation .
  • Collaboration : Share synthetic protocols with independent labs for cross-validation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.